Isoxazolidin-4-ol hydrochloride
CAS No.: 82409-18-5
Cat. No.: VC3742462
Molecular Formula: C3H8ClNO2
Molecular Weight: 125.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82409-18-5 |
---|---|
Molecular Formula | C3H8ClNO2 |
Molecular Weight | 125.55 g/mol |
IUPAC Name | 1,2-oxazolidin-4-ol;hydrochloride |
Standard InChI | InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H |
Standard InChI Key | LLCWGQYEQKYRDO-UHFFFAOYSA-N |
SMILES | C1C(CON1)O.Cl |
Canonical SMILES | C1C(CON1)O.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Isoxazolidin-4-ol hydrochloride has a relatively simple structure but offers significant synthetic utility. The following table summarizes the key chemical properties of both stereoisomers:
Property | (R)-Isoxazolidin-4-ol Hydrochloride | (S)-Isoxazolidin-4-ol Hydrochloride |
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CAS Number | 338464-48-5 | 338464-55-4 |
Molecular Formula | C₃H₈ClNO₂ | C₃H₈ClNO₂ |
Molecular Weight | 125.55 g/mol | 125.55 g/mol |
MDL Number | MFCD20483792 | MFCD20483793 |
IUPAC Name | (4R)-1,2-oxazolidin-4-ol;hydrochloride | (S)-isoxazolidin-4-ol hydrochloride |
SMILES Notation | C1C(CON1)O.Cl | O[C@H]1CNOC1.[H]Cl |
The compound features a five-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group at the C-4 position . The hydrochloride salt formation occurs at the nitrogen atom, enhancing the compound's stability and water solubility. This improved solubility profile is particularly advantageous for applications in biological studies and pharmaceutical formulations.
Stereochemistry
The stereochemistry at the C-4 position, where the hydroxyl group is attached, creates two distinct stereoisomers: the (R) and (S) configurations . These stereoisomers differ in their three-dimensional arrangement, which can significantly impact their biological activity and synthetic utility. The stereoselective synthesis of each isomer has been an important focus in research, as controlling stereochemistry is crucial for many pharmaceutical applications.
The ability to selectively produce either the (R) or (S) isomer allows for targeted synthesis of compounds with specific configurations, which is essential when developing potential drug candidates or other biologically active molecules. Recent synthetic approaches have made significant progress in achieving high stereoselectivity for both isomers .
Synthesis Methods
Hydroboration-Oxidation Approach
One of the most effective approaches for synthesizing isoxazolidin-4-ols employs a hydroboration-oxidation reaction of 4,5-unsubstituted 2,3-dihydroisoxazoles with basic hydrogen peroxide . This method has demonstrated high regioselectivity and stereoselectivity, particularly for producing compounds with trans stereochemistry relative to the substituent at the C-3 position.
The procedure typically involves:
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Addition of BH₃·THF complex at 0°C to a solution of the appropriate 2,3-dihydroisoxazole
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Stirring the reaction at room temperature for 12 hours
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Careful addition of 10% aqueous NaOH and 35% aqueous H₂O₂ at 0°C
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Continued stirring for 3 hours at 0°C followed by extraction and purification
This method is notable for its high yield, with reported yields of up to 92% for certain derivatives . The regioselectivity is attributed to electronic effects, as the endocyclic oxygen atom donates electrons to the C=C double bond, creating a negative partial charge at the C-4 position that directs the hydroboration reaction .
Stereochemical Control and Configuration Inversion
For applications requiring specific stereochemical outcomes, researchers have developed methods to control and manipulate the stereochemistry of isoxazolidin-4-ols. One notable approach involves a sequential oxidation/reduction route for the inversion of the C-3/4-trans relative configuration of the isoxazolidine ring .
This strategy employs:
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Dess-Martin periodinane for oxidation of trans-isoxazolidin-4-ols to corresponding ketones (isoxazolidin-4-ones)
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Subsequent reduction using L-selectride to achieve C-3/4-cis configuration with excellent selectivity
The oxidation reaction typically requires 2 equivalents of Dess-Martin periodinane in anhydrous dichloromethane at 0°C, yielding the desired isoxazolidin-4-ones in moderate yields (64-68%) . Although the ketone intermediates can be isolated in pure form, they tend to decompose gradually over time, even when stored at lower temperatures, highlighting the importance of proceeding quickly to the reduction step .
Alternative Synthetic Route
An alternative synthetic pathway involves the reductive cleavage of benzoylated isoxazolidines. This approach utilizes:
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Conversion of 2,3-dihydroisoxazoles to isoxazolidine-4,5-diols using potassium osmate/N-methylmorpholine N-oxide
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Benzoylation with benzoyl chloride/pyridine in the presence of DMAP
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Treatment with Et₃SiH and TMSOTf in anhydrous CH₂Cl₂
This method has produced isoxazolidin-4-ols in good yields (74-80% for the reductive cleavage step and 87-88% for the debenzoylation step) , making it a viable alternative when specific starting materials are more readily available.
Applications and Significance
Pharmaceutical Applications
Isoxazolidin-4-ol hydrochloride and its derivatives have attracted significant interest in pharmaceutical research due to their structural resemblance to 3-hydroxypyrrolidines, which are known pharmacophores in many bioactive compounds . The five-membered ring containing both nitrogen and oxygen atoms provides a unique spatial arrangement that can interact with various biological targets.
The hydroxyl group at the C-4 position serves as an important functional handle for further modifications, allowing medicinal chemists to:
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Create hydrogen bonding interactions with biological targets
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Conjugate with other functional groups to modify pharmacological properties
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Adjust solubility profiles and metabolic stability
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Generate prodrugs with improved bioavailability
These characteristics make isoxazolidin-4-ol derivatives valuable scaffolds in drug discovery programs targeting various therapeutic areas.
Role as Building Blocks in Organic Synthesis
Beyond their direct pharmaceutical applications, isoxazolidin-4-ol hydrochloride stereoisomers serve as versatile building blocks in the synthesis of more complex molecules. Their value stems from:
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The presence of multiple functional groups that can be selectively modified
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The rigid five-membered ring structure that provides conformational constraint
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The potential for stereoselective reactions at multiple positions
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The ability to undergo ring-opening reactions to access acyclic derivatives
These properties make isoxazolidin-4-ols important intermediates in the synthesis of natural products, peptidomimetics, and other specialized organic compounds with potential biological activities .
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